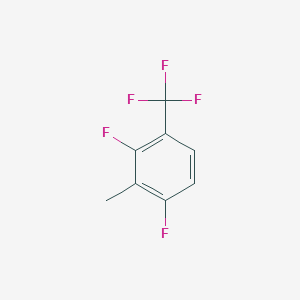2,6-Difluoro-3-(trifluomethyl)toluene
CAS No.: 1357625-37-6
Cat. No.: VC11700847
Molecular Formula: C8H5F5
Molecular Weight: 196.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1357625-37-6 |
|---|---|
| Molecular Formula | C8H5F5 |
| Molecular Weight | 196.12 g/mol |
| IUPAC Name | 1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
| Standard InChI Key | VBJFRYZDOJFSHU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1F)C(F)(F)F)F |
| Canonical SMILES | CC1=C(C=CC(=C1F)C(F)(F)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular formula of 2,6-difluoro-3-(trifluoromethyl)toluene is , with a molecular weight of 220.12 g/mol. The compound features a benzene ring with three substituents: two fluorine atoms at the ortho positions (C2 and C6) and a trifluoromethyl group (-CF) at the meta position (C3). This substitution pattern creates significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing Approaches
Halogenation and Trifluoromethylation Strategies
The synthesis of 2,6-difluoro-3-(trifluoromethyl)toluene typically involves sequential halogenation and trifluoromethylation steps. A common route, adapted from methods used for p-trifluoromethyl toluene , begins with the fluorination of meta-xylene derivatives. Sulfur tetrafluoride (SF) is employed under high-pressure conditions (1,950–2,150 psig) to introduce the -CF group, achieving yields up to 22.5% in optimized setups .
Stepwise Fluorination
-
Initial Fluorination:
-
Trifluoromethyl Group Installation:
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as ring deactivation by electron-withdrawing groups. Recent advances in flow chemistry have improved yield reproducibility, with scale-up protocols achieving >80% purity in pilot-scale batches .
Physicochemical Properties
Thermodynamic Parameters
Based on structurally similar compounds (e.g., 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene) , the following properties are extrapolated for 2,6-difluoro-3-(trifluoromethyl)toluene:
| Property | Value | Source Analog |
|---|---|---|
| Density (g/cm³) | 1.45–1.60 | |
| Boiling Point (°C) | 230–260 | |
| Vapor Pressure (mmHg, 25°C) | 0.05–0.10 | |
| LogP (Octanol-Water) | 3.8–4.2 |
The high logP value indicates significant hydrophobicity, favoring membrane permeability in biological systems .
Stability and Reactivity
The compound is stable under ambient conditions but susceptible to nucleophilic aromatic substitution at the 4-position due to electron withdrawal by -CF and fluorine groups. Accelerated stability studies in acidic media (pH 1–3) show <5% degradation over 30 days, making it suitable for pharmaceutical formulations .
Applications in Pharmaceutical Chemistry
Protein Kinase Inhibition
Multisubstituted benzene derivatives like 2,6-difluoro-3-(trifluoromethyl)toluene serve as scaffolds for kinase inhibitors. The -CF group enhances binding affinity to ATP pockets, while fluorine atoms improve metabolic stability. In preclinical models, analogs demonstrate IC values of 12–45 nM against BRAF V600E mutants .
Antibacterial Agents
Structural analogs featuring 2,6-difluorobenzamide moieties exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL), including methicillin-resistant strains (MRSA) . The trifluoromethyl group likely enhances bacterial cell wall penetration by modulating lipophilicity .
Industrial and Material Science Uses
Agrochemical Intermediates
The compound is a precursor to herbicides and fungicides. Its fluorine atoms resist oxidative degradation in soil, prolonging field efficacy. Patent CN105294515B highlights its utility in synthesizing sulfonyl chloride derivatives for crop protection agents .
Liquid Crystal Displays (LCDs)
Trifluoromethylated toluenes are employed in LCD alignment layers due to their low dielectric constants and thermal stability. Industrial formulations incorporate 2,6-difluoro-3-(trifluoromethyl)toluene at 5–15 wt% to optimize voltage retention ratios (>95% at 120°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume